(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
Description
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C23H30N2O6 |
|---|---|
Molecular Weight |
430.5g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-12-17(13-19(14-18)28-2)23(26)25-8-6-24(7-9-25)15-16-10-20(29-3)22(31-5)21(11-16)30-4/h10-14H,6-9,15H2,1-5H3 |
InChI Key |
YANOOLOLMCHGCC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3,4,5-trimethoxybenzyl and 3,5-dimethoxyphenyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The 3,4,5-trimethoxybenzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Coupling Reactions: The final step involves coupling the 3,5-dimethoxyphenyl group to the piperazine ring using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Trimethoxyphenyl)-piperazine: Similar structure but lacks the 3,5-dimethoxyphenyl group.
(3,5-Dimethoxyphenyl)-piperazine: Similar structure but lacks the 3,4,5-trimethoxybenzyl group.
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both the 3,4,5-trimethoxybenzyl and 3,5-dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
